molecular formula C43H53N5O8S B610927 Sovaprevir CAS No. 1001667-23-7

Sovaprevir

Numéro de catalogue: B610927
Numéro CAS: 1001667-23-7
Poids moléculaire: 800.0 g/mol
Clé InChI: MHFMTUBUVQZIRE-WINRQGAFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Il est en cours de développement par Achillion Pharmaceuticals et agit comme un inhibiteur de la protéase NS3/4A . Ce composé s'est avéré prometteur lors d'essais cliniques et a reçu le statut de voie rapide de la Food and Drug Administration américaine en 2012 .

Applications De Recherche Scientifique

Sovaprevir has several scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies of protease inhibitors and their mechanisms of action.

    Biology: In biological research, this compound is used to study the replication mechanisms of the hepatitis C virus and the role of NS3/4A protease in viral replication.

    Medicine: this compound is being investigated for its potential to treat chronic hepatitis C infections, particularly in patients with genotype 1 hepatitis C virus.

    Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new antiviral drugs.

Mécanisme D'action

Target of Action

Sovaprevir is an experimental drug designed to treat the hepatitis C virus . The primary target of this compound is the NS3/NS4A protein . This protein is a serine protease essential for the life cycle of the hepatitis C virus .

Mode of Action

This compound acts as an inhibitor of the NS3/NS4A protein .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the replication of the hepatitis C virus. By inhibiting the NS3/NS4A protein, this compound disrupts the viral life cycle, preventing the virus from multiplying . The downstream effects of this disruption are a reduction in viral load and potentially, the elimination of the virus from the body .

Pharmacokinetics

Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are a reduction in the replication of the hepatitis C virus . This can lead to a decrease in viral load and potentially, the elimination of the virus from the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include the physical environment of the body, such as the presence of other diseases or conditions, the patient’s diet and lifestyle, and the use of other medications . Additionally, social and economic factors, such as access to healthcare and medication, can also influence the effectiveness of this compound .

Orientations Futures

Sovaprevir is currently under development by Achillion Pharmaceuticals . It received fast track status from the U.S. Food and Drug Administration in 2012 , indicating that it is a drug of potential importance in treating a serious condition. The future directions of this compound will likely depend on the results of ongoing research and clinical trials.

Analyse Biochimique

Biochemical Properties

Sovaprevir plays a crucial role in inhibiting the NS3/4A protease, an enzyme necessary for the cleavage of the HCV polyprotein into functional viral proteins. By binding to the active site of the NS3/4A protease, this compound prevents the proteolytic processing of the viral polyprotein, thereby inhibiting viral replication . The compound interacts with the serine protease domain of the NS3 protein and the NS4A cofactor, forming a stable complex that blocks the enzyme’s activity .

Cellular Effects

This compound exerts significant effects on hepatocytes, the primary target cells of HCV. By inhibiting the NS3/4A protease, this compound disrupts the viral life cycle, leading to a reduction in viral load within infected cells . This inhibition also affects cellular processes such as gene expression and cell signaling pathways, as the viral protease is involved in modulating host cell functions to favor viral replication . Consequently, this compound can restore normal cellular metabolism and immune responses in infected hepatocytes .

Molecular Mechanism

At the molecular level, this compound binds to the active site of the NS3/4A protease, forming a covalent bond with the serine residue in the enzyme’s catalytic triad . This binding inhibits the protease’s activity, preventing the cleavage of the HCV polyprotein into functional viral proteins . Additionally, this compound’s interaction with the NS4A cofactor enhances its inhibitory effect by stabilizing the protease-inhibitor complex . This dual mechanism of action ensures a robust inhibition of viral replication.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability over extended periods, maintaining its inhibitory activity against the NS3/4A protease . Studies have shown that this compound remains effective in inhibiting viral replication over time, with minimal degradation observed in vitro . Long-term exposure to this compound in cell culture models has resulted in sustained reductions in viral load and restoration of normal cellular functions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces viral load and improves liver function without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing dosage regimens to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes, particularly CYP3A4 . The metabolites of this compound are then excreted via the biliary route . The drug’s metabolism can influence its pharmacokinetics and efficacy, as variations in enzyme activity may affect the concentration of active drug in the bloodstream .

Transport and Distribution

Within cells, this compound is transported and distributed to the endoplasmic reticulum, where the NS3/4A protease is localized . The drug’s distribution is facilitated by its interaction with cellular transporters and binding proteins that direct it to the site of action . This targeted distribution ensures that this compound effectively inhibits the viral protease within infected cells.

Subcellular Localization

This compound predominantly localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on the NS3/4A protease . The compound’s subcellular localization is mediated by targeting signals and post-translational modifications that direct it to the appropriate cellular compartment . This precise localization is crucial for the drug’s efficacy in inhibiting viral replication.

Méthodes De Préparation

La synthèse du Sovaprevir implique plusieurs étapes, notamment la formation d'intermédiaires et le produit final. La voie de synthèse comprend généralement les étapes suivantes :

Les méthodes de production industrielle du this compound impliquent l'optimisation de ces voies de synthèse afin de garantir un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Le Sovaprevir subit diverses réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des réglages de température et de pression contrôlés. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, notamment :

    Chimie : Le this compound est utilisé comme composé modèle dans les études sur les inhibiteurs de protéase et leurs mécanismes d'action.

    Biologie : En recherche biologique, le this compound est utilisé pour étudier les mécanismes de réplication du virus de l'hépatite C et le rôle de la protéase NS3/4A dans la réplication virale.

    Médecine : Le this compound est étudié pour son potentiel de traitement des infections chroniques à l'hépatite C, en particulier chez les patients atteints du génotype 1 du virus de l'hépatite C.

    Industrie : Dans l'industrie pharmaceutique, le this compound sert de composé de tête pour le développement de nouveaux médicaments antiviraux.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la protéase NS3/4A, une enzyme essentielle à la réplication du virus de l'hépatite C. En se liant au site actif de la protéase, le this compound empêche le clivage des polyprotéines virales, inhibant ainsi la réplication virale. Ce mécanisme cible les voies moléculaires impliquées dans le cycle de vie du virus de l'hépatite C, faisant du this compound un puissant agent antiviral .

Comparaison Avec Des Composés Similaires

Le Sovaprevir fait partie d'une classe de médicaments appelés inhibiteurs de la protéase NS3/4A. Des composés similaires de cette classe comprennent :

  • Télaprévir
  • Bocéprévir
  • Siméprévir
  • Paritaprévir
  • Grazoprévir

Comparé à ces composés, le this compound a montré des propriétés uniques en termes d'affinité de liaison et de spécificité pour la protéase NS3/4A. Son statut de voie rapide et ses résultats prometteurs d'essais cliniques mettent en évidence son potentiel en tant qu'agent antiviral de premier plan .

Propriétés

IUPAC Name

(2S,4R)-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-1-[(2S)-3,3-dimethyl-2-(2-oxo-2-piperidin-1-ylethyl)butanoyl]-4-(7-methoxy-2-phenylquinolin-4-yl)oxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53N5O8S/c1-6-28-25-43(28,41(52)46-57(53,54)31-16-17-31)45-39(50)36-22-30(26-48(36)40(51)33(42(2,3)4)23-38(49)47-19-11-8-12-20-47)56-37-24-34(27-13-9-7-10-14-27)44-35-21-29(55-5)15-18-32(35)37/h6-7,9-10,13-15,18,21,24,28,30-31,33,36H,1,8,11-12,16-17,19-20,22-23,25-26H2,2-5H3,(H,45,50)(H,46,52)/t28-,30-,33-,36+,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFMTUBUVQZIRE-WINRQGAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)N1CCCCC1)C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CC(=O)N1CCCCC1)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=CC(=NC6=C5C=CC(=C6)OC)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00142994
Record name Sovaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

800.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001667-23-7
Record name Sovaprevir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001667-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sovaprevir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001667237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sovaprevir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sovaprevir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOVAPREVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND9V3MN6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.